molecular formula C8H18N4O2 B1464503 (2-Azidoethyl)bis(2-methoxyethyl)amine CAS No. 1247189-34-9

(2-Azidoethyl)bis(2-methoxyethyl)amine

Cat. No. B1464503
CAS RN: 1247189-34-9
M. Wt: 202.25 g/mol
InChI Key: QEFWGUBOFXEXSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(2-Azidoethyl)bis(2-methoxyethyl)amine” is C8H18N4O2. Unfortunately, the search results do not provide a detailed molecular structure analysis.

Scientific Research Applications

Complex Synthesis and Ligand Formation

(2-Azidoethyl)bis(2-methoxyethyl)amine, due to its structural characteristics, plays a role in the synthesis of complex compounds and ligand formation. For instance, it has been involved in the creation of 1,10-diaza-18-crown-6 derivatives, showcasing its ability to participate in forming novel ionic compounds and derivatives through reactions with other chemicals like trimethylsilyl azide and dimethyl acetylenedicarboxylate (Kostyanovsky et al., 2014). Additionally, its involvement in the synthesis of manganese(II) complexes demonstrates its capacity to contribute to the formation of complexes with distinct coordination spheres and magnetic properties, further emphasizing its role in diverse chemical syntheses and the study of magnetism (Wu et al., 2004).

Chemical Modifications and Synthesis Techniques

This compound is also utilized in methodologies for chemical modifications and synthesis techniques. It has been used in the amination of thiophenecarboxaldehyde, indicating its utility in the modification of chemical structures and the synthesis of specific aldehyde derivatives (Zhang et al., 2000). Moreover, its role in the copolymerization of cyclohexene oxide and carbon dioxide, as well as in the analysis of polymer end groups, highlights its significance in polymer chemistry and the development of materials with specific properties (Devaine-Pressing et al., 2015).

Application in Solid-Phase Combinatorial Chemistry

In the realm of combinatorial chemistry, (2-Azidoethyl)bis(2-methoxyethyl)amine has been employed in the creation of pentaerythrityltetramine scaffolds, showcasing its relevance in the synthesis of complex molecular structures and the development of libraries for various biochemical applications (Virta et al., 2004). This demonstrates its role in the advancement of chemical synthesis techniques aimed at producing diverse compound libraries.

Safety and Hazards

The safety data sheet for Bis(2-methoxyethyl)amine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful in contact with skin and causes severe skin burns and eye damage .

properties

IUPAC Name

2-azido-N,N-bis(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-13-7-5-12(6-8-14-2)4-3-10-11-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWGUBOFXEXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN=[N+]=[N-])CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Azidoethyl)bis(2-methoxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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